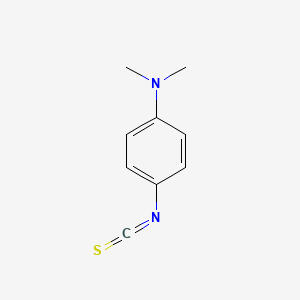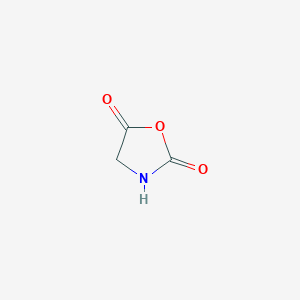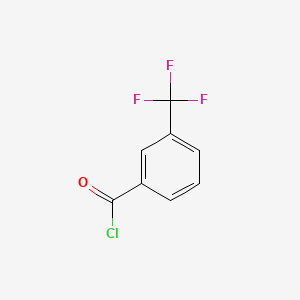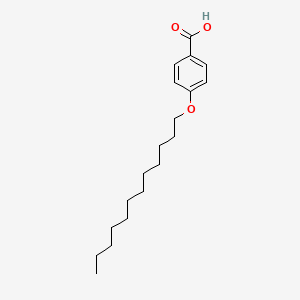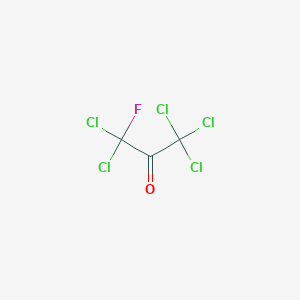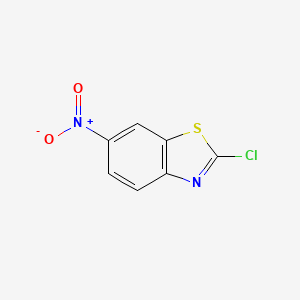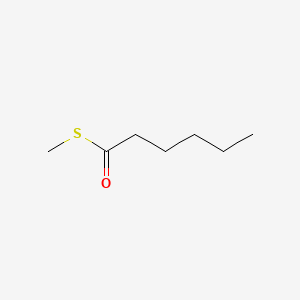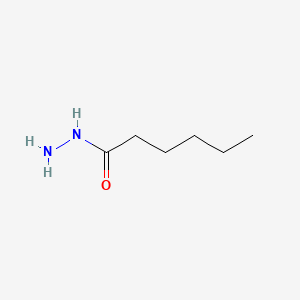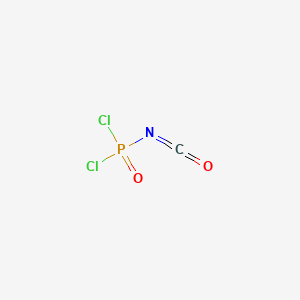
Phosphorisocyanatidic dichloride
説明
Phosphorisocyanatidic dichloride is a chemical compound with the molecular formula CCl2NO2P . It is an indispensable reagent in the biomedicine sector and plays a pivotal role in synthesizing a diverse array of drugs, chiefly those employed in combating cancer and autoimmune ailments .
Synthesis Analysis
Phosphorisocyanatidic dichloride has been used in the synthesis of various compounds. For instance, it has been involved in the derivatization of chlorides relevant to the Chemical Weapons Convention in organic liquid samples . Additionally, it has been used in the synthesis of alkyl carbamatophosphorodifluoridates and ureidophosphorodifluoridates .Molecular Structure Analysis
The molecular structure of Phosphorisocyanatidic dichloride is characterized by the presence of an isocyanate group and P-Cl bonds . Its InChI key is QKPIQPBNFUNZSJ-UHFFFAOYSA-N .Chemical Reactions Analysis
Phosphorisocyanatidic dichloride can react with antimony trifluoride to form phosphorisocyanatidic difluoride . This reaction is fast and exothermic .Physical And Chemical Properties Analysis
Phosphorisocyanatidic dichloride is a colorless liquid that fumes when exposed to moist air . It has a density of 1.623 g/mL at 25 °C and a refractive index of n20/D 1.468 . Its molecular weight is 159.895961 .科学的研究の応用
Organophosphorus Compounds Synthesis
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the synthesis of organophosphorus compounds .
Summary of the Application
Phosphorisocyanatidic dichloride is used in the preparation of many organophosphorus compounds. The replacement of one of the halogens with an isocyanate group in the phosphoryl halides increases the versatility of these compounds and enables the preparation of many new groups of organophosphorus compounds .
Methods of Application or Experimental Procedures
Phosphorisocyanatidic dichloride reacts with antimony trifluoride in the absence of a catalyst to give a 90% yield of the corresponding difluoride, without interacting with the isocyanate group .
Results or Outcomes
The reaction is fast and exothermic, therefore the antimony trifluoride is added in small portions to the phosphorisocyanatidic dichloride. The lower-boiling difluoride distills out from the reaction vessel as it forms .
Flame Retardant Synthesis
Specific Scientific Field
This application is in the field of Material Science , specifically in the synthesis of flame retardants .
Summary of the Application
Phosphorisocyanatidic dichloride is used in the synthesis of a novel bio-based polyphosphonate (BPPT) through the reaction of plant-derived diphenolic acid (DPA), caged bicyclic phosphorus (PEPA), and phenylphosphonic dichloride (PPDC) in two steps .
Methods of Application or Experimental Procedures
The synthesis of BPPT involves the reaction of plant-derived diphenolic acid (DPA), caged bicyclic phosphorus (PEPA), and phenylphosphonic dichloride (PPDC) in two steps .
Results or Outcomes
The BPPT was used as a flame retardant to prepare polylactic acid (PLA) blends. Significant enhancement in the limiting oxygen index of PLA was obtained. Additionally, the results in the UL94 flammability tests demonstrate that BPPT is effective to quench the flame, which facilitates PLA blends to achieve a V0 level at a BPPT loading of 4 wt% .
Preparation of Alkyl Carbamatophosphorodifluoridates and Ureidophosphorodifluoridates
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the preparation of alkyl carbamatophosphorodifluoridates and ureidophosphorodifluoridates .
Summary of the Application
Phosphorisocyanatidic dichloride is used in the preparation of alkyl carbamatophosphorodifluoridates and ureidophosphorodifluoridates. These compounds are derived from phosphorus oxyhalides, which are used as starting materials for the preparation of many organophosphorus compounds .
Methods of Application or Experimental Procedures
Phosphorisocyanatidic dichloride reacts with alcohols (phenol) and amines, leading to carbamatophosphorodifluoridates and ureidophosphorodifluoridates .
Results or Outcomes
Production of Methylphosphonous Dichloride
Specific Scientific Field
This application is in the field of Chemical Engineering , specifically in the production of methylphosphonous dichloride .
Summary of the Application
Phosphorisocyanatidic dichloride is used in the production of methylphosphonous dichloride, a key intermediate in the synthesis of various organophosphorus compounds .
Methods of Application or Experimental Procedures
The first step is the production of the methylphosphonous dichloride from phosphorus trichloride and methane. The next step is the conversion of methylphosphonous dichloride to diethyl methylphosphonite .
Results or Outcomes
The final step is the conversion of diethyl methylphosphonite to QL, a highly toxic organophosphate nerve agent .
Safety And Hazards
特性
IUPAC Name |
dichlorophosphorylimino(oxo)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CCl2NO2P/c2-7(3,6)4-1-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPIQPBNFUNZSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NP(=O)(Cl)Cl)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCl2NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236047 | |
| Record name | Phosphorisocyanatidic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphorisocyanatidic dichloride | |
CAS RN |
870-30-4 | |
| Record name | Phosphorisocyanatidic dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorisocyanatidic dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorisocyanatidic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphorisocyanatidic dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



